molecular formula C21H20O10 B12507513 5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside

5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside

Cat. No.: B12507513
M. Wt: 432.4 g/mol
InChI Key: ISQRJFLLIDGZEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sophoricoside can be synthesized through biotransformation processes. One such method involves the use of microbial enzymes, specifically β-glucosidase produced by the strain Rhizopus oryzae. This enzyme efficiently hydrolyzes sophoricoside into genistein . The biotransformation process is optimized to achieve a high yield of genistein, making it a cost-effective method for industrial production .

Industrial Production Methods

The industrial production of sophoricoside primarily relies on the extraction from the dried fruits of Styphnolobium japonicum. The extraction process involves the use of solvents and subsequent purification steps to isolate sophoricoside in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sophoricoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of sophoricoside by β-glucosidase results in the formation of genistein .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Sophoricoside is often compared with other isoflavone glycosides such as genistin and daidzin. These compounds share similar pharmacological properties but differ in their potency and specific applications . For instance, genistin and sophoricoside both exhibit estrogenic activity, but sophoricoside has shown more promising results in certain anti-inflammatory and anti-cancer studies .

List of Similar Compounds

  • Genistin
  • Daidzin
  • Sophorabioside
  • Sophoraflavonoloside
  • Kaempferol 3-O-α-L-rhamnopyranosyl (1→6) β-D-glucopyranosyl (1→2) β-D-glucopyranoside
  • Rutin

Properties

IUPAC Name

5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRJFLLIDGZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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